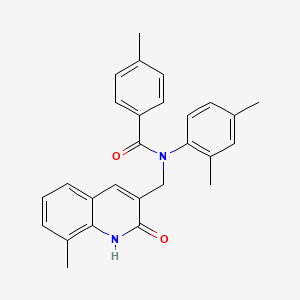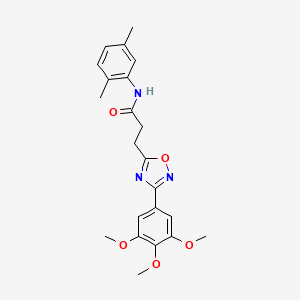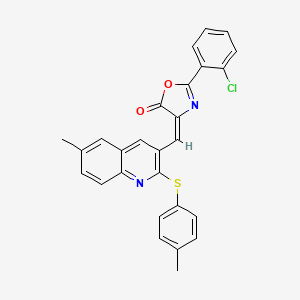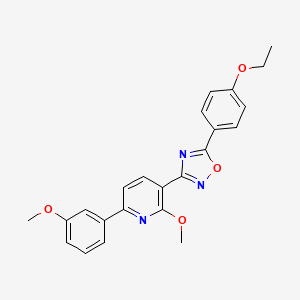![molecular formula C21H16Cl2N2O B7694231 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)
2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide, also known as DPAH, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which play a key role in the recruitment of immune cells to sites of inflammation. The compound has also been shown to induce the expression of genes involved in the regulation of cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide in lab experiments is its low toxicity profile. The compound has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide is relatively easy to synthesize and is readily available in large quantities. However, one of the main limitations of using 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide in lab experiments is its poor solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in vivo.
Orientations Futures
There are several potential future directions for research on 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide. One area of interest is the development of new drugs based on the structure of 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to the development of more potent and selective inhibitors of key enzymes and signaling pathways. Additionally, future research could focus on improving the solubility of 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide in aqueous solutions, which would make it more suitable for in vivo studies.
Méthodes De Synthèse
The synthesis of 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide involves the condensation of 2,2-diphenylacetic acid hydrazide with 2-phenylpropanal in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess anti-inflammatory properties, which make it a promising candidate for the development of new drugs to treat inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide has been shown to possess anti-tumor properties, which make it a potential candidate for the development of new cancer therapies. The compound has also been studied for its anti-microbial properties, with promising results against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c22-18-12-11-17(19(23)13-18)14-24-25-21(26)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,25,26)/b24-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUAJJHLIVRFIR-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)

![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)



